molecular formula C9H9FN2O3 B581665 2-Acetamido-4-fluoro-3-nitrotoluene CAS No. 1355247-77-6

2-Acetamido-4-fluoro-3-nitrotoluene

Cat. No. B581665
M. Wt: 212.18
InChI Key: RAHCIRIELWAZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-4-fluoro-3-nitrotoluene, also known as 2-AF3NT, is an aromatic nitro compound that is used in various scientific research applications. Its chemical structure consists of a benzene ring with two acetamide groups, a fluorine atom, and a nitro group. 2-AF3NT has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology, due to its unique properties and potential applications.

Scientific Research Applications

Solid Acid Catalysts in Fluorotoluene Nitration

Overview :Solid acid catalysts have shown promising results in the nitration of fluorotoluenes, presenting an environmentally friendly and highly regioselective process. The study by Maurya et al. (2003) highlights the effective use of these catalysts in achieving high conversion and selectivity rates for various fluorotoluene isomers. Specifically, the catalyst H-beta demonstrated remarkable stability, maintaining its conversion and selectivity rates even after multiple recycles. This process contrasts favorably with conventional methods, offering cleaner and more manageable outcomes Maurya et al., 2003.

Regioselective Nitration of Nitrotoluenes

Overview :Regioselective nitration has been achieved on 2- and 4-nitrotoluenes using a combination of nitric acid, acid anhydride, and Hβ zeolite, resulting in high yields of dinitrotoluenes. Smith et al. (2014) report that this method produces a 97% yield of 2,4-dinitotoluene from 2-nitrotoluene and an 89% yield of the same compound from 4-nitrotoluene. The use of chloroacetic anhydride instead of acetic anhydride further enhances the nitration process, offering a significant improvement in yield, demonstrating a potential pathway for efficient nitration in industrial applications Smith et al., 2014.

properties

IUPAC Name

N-(3-fluoro-6-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHCIRIELWAZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742784
Record name N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-fluoro-3-nitrotoluene

CAS RN

1355247-77-6
Record name N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.